1,3-Dimethyl-1h-indol-5-ol
Overview
Description
Synthesis Analysis
The synthesis of indole derivatives has been a subject of interest in recent years. Various strategies have been employed, including transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of C–N and N–N bonds .
Molecular Structure Analysis
Research by Barakat et al. (2017) focused on the intermolecular interactions in the crystal structure of a compound closely related to 1,3-Dimethyl-1H-indol-5-ol. This study utilized Hirshfeld surface analysis, DFT, and thermal analysis to characterize the compound, revealing insights into its stability and electronic properties.
Chemical Reactions Analysis
Indole derivatives have been shown to undergo a variety of chemical reactions. For instance, Cu (OAc) 2 -catalyzed reactions have been used to form N–N bonds in DMSO under O 2 atmosphere, leading to a wide variety of 1 H -indazoles .
Physical and Chemical Properties Analysis
The IUPAC name for this compound is 1,3-dimethylindol-5-ol. The molecular weight is 161.2 g/mol.
Scientific Research Applications
Molecular Structure and Interaction Studies
Research by Barakat et al. (2017) focused on the intermolecular interactions in the crystal structure of a compound closely related to 1,3-Dimethyl-1H-indol-5-ol. This study utilized Hirshfeld surface analysis, DFT, and thermal analysis to characterize the compound, revealing insights into its stability and electronic properties Barakat et al., 2017.
Photophysical and Electrochemical Properties
Wu et al. (2009) investigated carboxylated cyanine dyes closely related to this compound for their potential in improving photoelectric conversion efficiency in dye-sensitized solar cells. The study found that co-sensitization with these dyes could significantly enhance the solar cells' performance, suggesting a promising application in renewable energy technologies Wu et al., 2009.
Biological Activity and Drug Design
Several studies have explored the biological activities of compounds structurally similar to this compound. For instance, research into new pyrrole-oxindole progesterone receptor modulators for potential applications in female healthcare highlighted the significance of the indole moiety in modulating biological responses Fensome et al., 2008.
Additionally, compounds incorporating the indole structure have shown antimicrobial properties, suggesting their potential as novel antimicrobial agents. Ramadan et al. (2019) synthesized novel 1,3-dioxolanes linked to N-5 of 5H-[1,2,4]triazino[5,6-b]indole-3-thiol, displaying moderate inhibitory activity against Candida albicans, illustrating the therapeutic potential of such compounds Ramadan et al., 2019.
Mechanism of Action
Target of Action
1,3-Dimethyl-1h-indol-5-ol is an indole derivative . Indole derivatives are known to interact with a variety of targets in the body, playing a significant role in cell biology . They have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives . .
Mode of Action
Indole derivatives are known to interact with their targets, causing various changes . These changes can result in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to affect various biochemical pathways due to their broad-spectrum biological activities . These pathways and their downstream effects can vary depending on the specific targets and mode of action of the indole derivative.
Result of Action
Indole derivatives are known to have various biological activities, which can result in a variety of molecular and cellular effects .
Safety and Hazards
As a naturally occurring psychedelic substance, 1,3-Dimethyl-1H-indol-5-ol should be handled with care. It is intended for research use only and is not for human or veterinary use.
Future Directions
Biochemical Analysis
Biochemical Properties
Indole derivatives, such as 1,3-Dimethyl-1h-indol-5-ol, have been found to interact with multiple receptors, which makes them useful in developing new derivatives . They possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Cellular Effects
This compound, like other indole derivatives, can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, some indole derivatives have shown inhibitory activity against influenza A .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
1,3-dimethylindol-5-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-7-6-11(2)10-4-3-8(12)5-9(7)10/h3-6,12H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIHBZFHOBSCEFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C2=C1C=C(C=C2)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701311504 | |
Record name | 1,3-Dimethyl-1H-indol-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701311504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10102-95-1 | |
Record name | 1,3-Dimethyl-1H-indol-5-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10102-95-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Dimethyl-1H-indol-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701311504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.